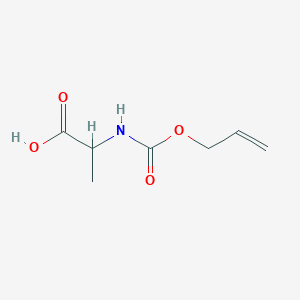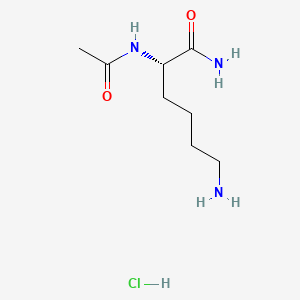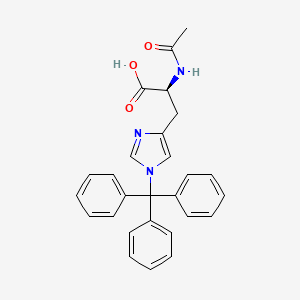
N-alfa-FMoc-4-(phosphonodifluoromethyl)-L-phenylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-alfa-FMoc-4-(phosphonodifluoromethyl)-L-phenylalanine, or FMoc-Phe-P-difluoro, is a synthetic amino acid derivative with a wide range of applications in the scientific research field. It is widely used in the synthesis of peptide-based compounds, as well as in medicinal chemistry, biochemistry, and drug discovery. FMoc-Phe-P-difluoro is a functionalized amino acid, meaning that it has been modified to include additional functional groups. These functional groups can be used to modify the structure and properties of the molecule, allowing for a greater range of potential applications.
科学的研究の応用
Biomedical Applications
“Fmoc-Phe(CF2PO3)-OH” is a type of Fmoc-derivatized cationic hexapeptide . These peptides have been used to create self-supporting hydrogels, which are biocompatible materials suitable for various biological, biomedical, and biotechnological applications .
Drug Delivery: One of the key biomedical applications of these hydrogels is in drug delivery . The hydrogel’s structure allows for the encapsulation of drugs, which can then be released in a controlled manner .
Diagnostic Tools for Imaging: These hydrogels can also be used as diagnostic tools for imaging . The properties of the hydrogel allow it to enhance the contrast in imaging techniques, making it easier to visualize certain structures or processes .
Antimicrobial Applications
Fmoc-derivatized peptides have also been used to create antimicrobial hydrogels . These hydrogels can encapsulate antimicrobial agents, such as porphyrins, and serve as delivery vehicles . This makes them a promising alternative for combating bacterial infections in the face of growing antimicrobial resistance concerns .
Tissue Engineering
The rigidity of certain Fmoc-derivatized peptide hydrogels, such as the Fmoc-K3 hydrogel, makes them potential materials for tissue engineering . They can fully support cell adhesion, survival, and duplication, making them suitable for creating artificial tissues .
Nanomedicine
Molecules based on the Phe-Phe motif, such as “Fmoc-Phe(CF2PO3)-OH”, have found a range of applications in nanomedicine . These applications range from drug delivery and biomaterials to new therapeutic paradigms .
作用機序
Target of Action
The primary target of N-alfa-FMoc-4-(phosphonodifluoromethyl)-L-phenylalanine, also known as Fmoc-Phe(CF2PO3)-OH, is the formation of hydrogels . Hydrogels are networks of polymer chains that are hydrophilic, sometimes found as a colloidal gel in which water is the dispersion medium .
Mode of Action
Fmoc-Phe(CF2PO3)-OH interacts with its targets through a process known as self-assembly . This compound, under certain conditions such as changes in pH or temperature, can self-assemble into a hydrogel . The key role of Fmoc, Fmoc and phenylalanine covalent linkage, flexibility of phe side chain, pH, and buffer ions in self-assembly of Fmoc-Phe(CF2PO3)-OH to gel formation is described . The collective action of different non-covalent interactions plays a role in making this hydrogel .
Biochemical Pathways
The self-assembly of Fmoc-Phe(CF2PO3)-OH into a hydrogel is a complex process that involves multiple biochemical pathways . These pathways are influenced by various factors including the pH, temperature, and concentration of the compound .
Pharmacokinetics
It’s known that the compound can form hydrogels, which have potential applications in drug delivery . Hydrogels can control the release of drugs, improving their bioavailability .
Result of Action
The primary result of Fmoc-Phe(CF2PO3)-OH action is the formation of hydrogels . These hydrogels have potential applications in various fields, including biomedicine . For instance, they can be used as delivery vehicles for drugs . Moreover, these hydrogels have shown antimicrobial efficiency against both Gram-positive Staphylococcus aureus (S. aureus) and Gram-negative Escherichia coli (E. coli) bacteria .
Action Environment
The action of Fmoc-Phe(CF2PO3)-OH is influenced by various environmental factors. For instance, the pH and temperature can affect the self-assembly of the compound into a hydrogel . Furthermore, the presence of buffer ions can also influence the gel formation process .
特性
IUPAC Name |
(2S)-3-[4-[difluoro(phosphono)methyl]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22F2NO7P/c26-25(27,36(32,33)34)16-11-9-15(10-12-16)13-22(23(29)30)28-24(31)35-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,28,31)(H,29,30)(H2,32,33,34)/t22-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKWYQNFAGUNPJV-QFIPXVFZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C(F)(F)P(=O)(O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)C(F)(F)P(=O)(O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22F2NO7P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Phe(CF2PO3)-OH | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

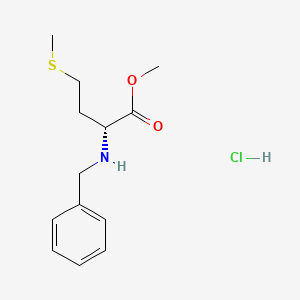
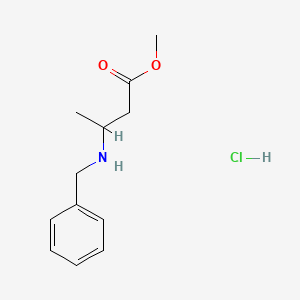






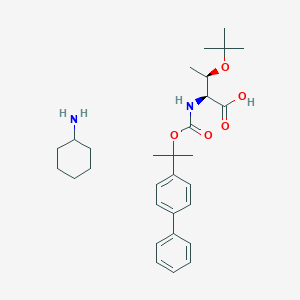
![N-alpha-[2-(4-Biphenyl)isopropyloxycarbonyl]-N-omega-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine](/img/structure/B613237.png)
